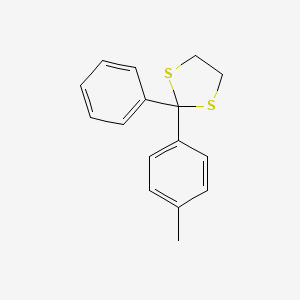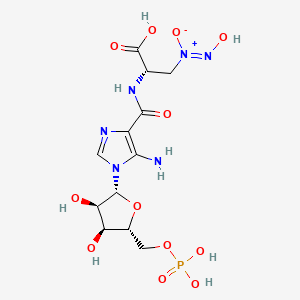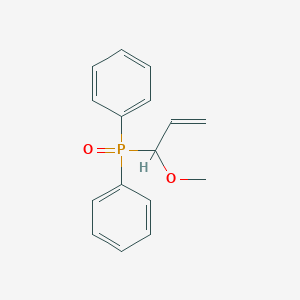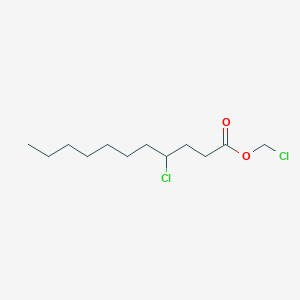
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of phenyl and methylphenyl groups attached to the dithiolane ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methylbenzaldehyde with phenylthiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithiolane ring can also undergo redox reactions, which may contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dithiolane: Lacks the methylphenyl group, resulting in different chemical properties.
2-(4-Methylphenyl)-1,3-dithiolane: Lacks the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane is unique due to the presence of both phenyl and methylphenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
| 76312-48-6 | |
Molekularformel |
C16H16S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16S2/c1-13-7-9-15(10-8-13)16(17-11-12-18-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
FPIGXBJIZHUZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/no-structure.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)


![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

